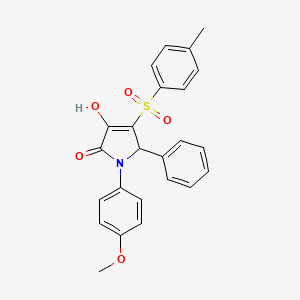

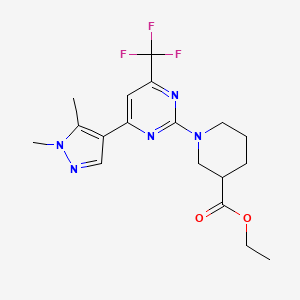

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPPH or Photochlor, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively kill cancer cells.

Aplicaciones Científicas De Investigación

1. Crystal Structure and Molecular Arrangement

In a study by Mohammat et al. (2008), the crystal structure of a compound closely related to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one was analyzed. The compound exhibited an envelope conformation with hydroxyl and 4-methoxyphenyl substituents mutually cis. This study contributes to understanding the molecular arrangement and potential interactions of similar compounds in a crystal structure (Mohammat et al., 2008).

2. Anion Binding Properties

Anzenbacher et al. (1999) investigated calix[4]pyrrole derivatives, which include structural elements similar to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. Their research focused on the anion binding properties of these compounds, revealing that modifications in the meso-aryl substituent can impact anion affinity and selectivity (Anzenbacher et al., 1999).

3. Formation of Metal-Lustrous Organic Crystals

Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster, including derivatives of 2-aryl-1-(4-methoxyphenyl) pyrroles. They observed that specific aryl group substitutions led to crystals with distinct colors, indicating potential applications in materials science and organic electronics (Ogura et al., 2006).

4. Synthesis Under Eco-Friendly Conditions

Niknam and Mojikhalifeh (2014) synthesized compounds including 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions. This approach highlights the potential for environmentally friendly synthesis methods applicable to compounds like 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one (Niknam & Mojikhalifeh, 2014).

5. Reactivity and Derivatization Potential

Research by Gein and Pastukhova (2020) on 3-Hydroxy-3-pyrrolin-2-ones, which share structural similarities with the compound , highlighted their high reactivity and potential for creating various condensed systems through reactions with binucleophiles. This suggests that 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one could be similarly reactive and versatile in synthesizing new compounds (Gein & Pastukhova, 2020).

Propiedades

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBYAMUJFBDKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)

![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)

![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)